Magainin G
Description
Structure
2D Structure
Properties
CAS No. |
117682-76-5 |
|---|---|
Molecular Formula |
C117H187N31O28S |
Molecular Weight |
2508 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H187N31O28S/c1-14-66(7)95(146-91(152)45-51-122)115(174)126-60-92(153)132-76(39-25-29-47-118)103(162)141-84(55-73-35-21-17-22-36-73)110(169)139-82(53-64(3)4)109(168)142-86(57-75-59-125-63-127-75)111(170)145-89(62-150)114(173)130-69(10)99(158)134-78(41-27-31-49-120)104(163)136-79(42-28-32-50-121)105(164)140-83(54-72-33-19-16-20-34-72)108(167)129-68(9)98(157)133-77(40-26-30-48-119)102(161)128-70(11)101(160)138-85(56-74-37-23-18-24-38-74)113(172)147-94(65(5)6)116(175)131-71(12)100(159)135-80(43-44-93(154)155)107(166)148-96(67(8)15-2)117(176)137-81(46-52-177-13)106(165)143-87(58-90(123)151)112(171)144-88(61-149)97(124)156/h16-24,33-38,59,63-71,76-89,94-96,149-150H,14-15,25-32,39-58,60-62,118-122H2,1-13H3,(H2,123,151)(H2,124,156)(H,125,127)(H,126,174)(H,128,161)(H,129,167)(H,130,173)(H,131,175)(H,132,153)(H,133,157)(H,134,158)(H,135,159)(H,136,163)(H,137,176)(H,138,160)(H,139,169)(H,140,164)(H,141,162)(H,142,168)(H,143,165)(H,144,171)(H,145,170)(H,146,152)(H,147,172)(H,148,166)(H,154,155)/t66-,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1 |
InChI Key |
MGYZVMMHKLKEHR-QTRCTKFUSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CCN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Other CAS No. |
117682-76-5 |
sequence |
XIGKFLHSAKKFAKAFVAEIMNS |
Synonyms |
magainin G |
Origin of Product |
United States |
Mechanistic Investigations into the Biological Actions of Magainin G
Interaction with Biological Membranes
Magainin G interacts directly with the lipid bilayer of target membranes. acs.org Upon binding, magainin adopts a primarily α-helical secondary structure and initially adsorbs parallel to the membrane surface, embedded within the head group region. acs.orgmdpi.commdpi.com At higher peptide concentrations, a transition occurs, leading to the insertion of the peptide into the lipid bilayer and the formation of transmembrane pores or disruptions. acs.orgmdpi.complos.org This interaction can cause membrane thinning and ultimately lysis. frontiersin.orgnih.govfrontiersin.org
Elucidating the Toroidal Pore Formation Model
The toroidal pore model is a prominent mechanism proposed for magainin-induced membrane permeabilization. acs.orgmdpi.comcore.ac.uk In this model, magainin peptides insert into the membrane alongside lipid molecules, causing the lipid bilayer to bend back on itself, forming a pore lined by both peptides and the head groups of the lipids. acs.orgnih.gov This structure resembles the inside of a torus or a wormhole. acs.org
Neutron in-plane scattering data supports the toroidal model, indicating that magainin monomers are oriented perpendicular to the membrane plane while associated with lipid head groups within the pore. acs.org The formation of toroidal pores is consistent with observed ion channel activities and leakage from vesicles induced by magainin. acs.org Studies suggest that magainin forms toroidal pores with estimated diameters ranging from 2 to 3 nm or approximately 3.7 nm. core.ac.uknih.gov The toroidal pore model implies that peptides and surrounding lipid molecules insert into the membrane to form a pore of a defined size, leading to coupled leakage and lipid flip-flop at relatively low peptide-to-lipid ratios. core.ac.uk
Assessment of the Carpet Model in Membrane Disruption
The carpet model is another mechanism considered for the membrane disruption activity of AMPs, including magainins under certain conditions. frontiersin.orgmdpi.comnih.gov In this model, peptides accumulate on the membrane surface, covering it like a carpet, without necessarily inserting deeply or forming discrete transmembrane pores in the initial stages. frontiersin.orgmdpi.comcore.ac.uk Once a critical concentration of peptides is reached on the surface, the accumulated peptides destabilize the lipid bilayer, leading to membrane disruption. mdpi.comnih.gov This disruption can manifest as transient pore formation or a more detergent-like effect, ultimately causing membrane lysis or micellization at higher concentrations. frontiersin.orgnih.govmdpi.comfrontiersin.orgnih.gov
While the toroidal pore model is strongly supported for magainin's action, the carpet model may be relevant depending on the membrane composition. For instance, if phosphatidylethanolamine (B1630911) or phosphatidylserine (B164497) is incorporated into a membrane, magainin might disrupt the membrane via a carpet-like mechanism. core.ac.uknih.gov This suggests that the mode of interaction is influenced by the physicochemical properties of the target membrane. acs.org
Exploration of Aggregate Channel Formation Mechanisms
Beyond the well-established toroidal pore model, the possibility of magainin forming aggregate channels has also been explored. Early studies using planar bilayers and liposomes provided evidence that magainins can act directly on lipid bilayers and form channels. unl.edu Conductivity measurements in lipid bilayers have shown that magainins can induce ion channel activities. acs.orgunl.edu
Some research suggested that magainin monomers interact cooperatively in the membrane to form an active aggregate of subunits, potentially forming oligomeric transmembrane channels. unl.edu However, other studies using sonicated phosphatidylserine vesicles concluded that extensive aggregation of the peptide does not occur on the vesicle, suggesting that magainin might not primarily function by forming oligomeric channels but rather as a bilayer destabilizer. unl.edu Molecular dynamics simulations have also explored the formation of transmembrane helical bundles as a potential starting point for pore structures. plos.org While the detailed structure of these pores remains under investigation, the formation of transmembrane channels or pores is a key aspect of magainin's mechanism. plos.orgpnas.org
Comparative Analysis of this compound Membrane Permeabilization Kinetics
The kinetics of membrane permeabilization induced by this compound and related peptides have been investigated using various methods, including monitoring the leakage of fluorescent molecules from vesicles. acs.orgnih.govmdpi.com These experiments reveal the time course of pore formation and membrane disruption. mdpi.com
Studies using giant unilamellar vesicles (GUVs) have shown that after the addition of magainin, it takes minutes before the release of fluorophores begins. nih.govmdpi.com Once pores are established, the vesicles can empty relatively quickly, within approximately 30 seconds. nih.govmdpi.com This suggests that the rate-limiting step in the permeabilization process is the formation of the pore itself, rather than the diffusion of molecules through the pore. mdpi.com This "all-or-nothing" permeabilization mechanism observed in GUVs aligns with findings from calcein (B42510) release experiments from suspensions of large unilamellar vesicles. mdpi.com
The kinetics of membrane conductance changes upon addition of magainin also provide insights into pore formation. mdpi.com Electrical signals corresponding to pore formation can exhibit a broad spectrum of activity and may not always be described by a monotonic increase in conductance, reflecting the dynamic nature of the pores. mdpi.com
Data from studies comparing magainin with other AMPs like melittin (B549807) highlight differences in permeabilization kinetics and pore types. While both can form toroidal pores, differences in their structural properties and membrane insertion depth can lead to variations in the number of pores formed and the extent of peptide translocation. mdpi.com
Table 1: Estimated Pore Size of Magainin 2
| Method | Estimated Pore Diameter | Source |
| Fluorescence-based study | 2–3 nm | core.ac.uknih.gov |
| Neutron scattering | ~3.7 nm | core.ac.uknih.gov |
| Living B. megaterium cells | ~2.8 nm (<6.6 nm) | nih.gov |
Selective Membrane Interaction Hypothesis
A key characteristic of this compound is its selective toxicity towards bacterial membranes compared to mammalian cells. acs.orgcore.ac.uk This selectivity is hypothesized to arise from differences in the lipid composition and properties of prokaryotic and eukaryotic cell membranes. core.ac.uknih.govnih.gov
Differentiating Interactions with Prokaryotic Cell Membranes
Magainins selectively interact with anionic bacterial membranes, primarily driven by electrostatic interactions between the peptide's positive charges and the negative charges of bacterial lipids, such as phosphatidylglycerol. acs.orgcore.ac.uknih.govmdpi.com This initial electrostatic attraction facilitates the binding and accumulation of magainin on the bacterial membrane surface. core.ac.ukfrontiersin.org
In contrast, eukaryotic cell membranes typically have a lower net negative charge and contain cholesterol, which is largely absent in bacterial membranes. core.ac.uknih.gov The presence of cholesterol in eukaryotic membranes has been shown to inhibit the membrane disruption activities of magainins. nih.govnih.gov Studies using model phospholipid vesicles have demonstrated that the inclusion of cholesterol significantly inhibits leakage induced by magainin. nih.gov This resistance of eukaryotic cells to lysis by magainins is suggested to be due to peptide-cholesterol interactions that inhibit the formation of lytic peptide structures, possibly through hydrogen bonding between specific residues (like Glutamic acid) on the peptide and cholesterol. nih.gov
The higher proportion of anionic lipids in bacterial membranes compared to the zwitterionic lipids and cholesterol in mammalian membranes is a crucial factor contributing to magainin's selective interaction and toxicity towards prokaryotes. core.ac.uk
Differentiating Interactions with Eukaryotic Cell Membranes
Magainins, being cationic peptides, exhibit a preferential interaction with negatively charged membranes. nih.govmdpi.com This forms a key basis for their selective toxicity, as bacterial and tumor cell membranes typically expose a negative surface charge due to the presence of anionic lipids like phosphatidylglycerol and cardiolipin, or lipopolysaccharides. nih.govmdpi.comnih.govresearchgate.net In contrast, healthy eukaryotic cell membranes are generally charge-neutral at their outer leaflet, containing predominantly zwitterionic phospholipids (B1166683) and cholesterol. nih.govmdpi.comnih.govresearchgate.net This difference in membrane composition leads to a weaker electrostatic attraction and thus reduced interaction of magainins with eukaryotic cell membranes compared to bacterial membranes. nih.govmdpi.comnih.gov
The presence of cholesterol in eukaryotic membranes is also thought to contribute to their resistance to peptide-induced disruption. Cholesterol can increase the cohesion and stiffness of the lipid bilayer, potentially preventing peptide insertion and pore formation. researchgate.netresearchgate.net Studies have shown that while magainins can partition into the interface of membranes and cause disordering of lipid packing, their interaction is significantly less disruptive to eukaryotic membranes. mdpi.com
Modulation of Membrane Curvature and Lipid Packing by this compound
Magainin peptides partition into the membrane interface, leading to a disordering of lipid packing. mdpi.com This interaction can induce changes in membrane curvature and affect the dynamics of lipids within the bilayer. frontiersin.orgnih.gov Studies utilizing techniques such as solid-state NMR spectroscopy have shown that magainin peptides can introduce curvature into membranes and cause a considerable decrease in the order parameters of fatty acyl chains, particularly in lipid segments deeper within the bilayer interior. frontiersin.org
At higher peptide concentrations, this membrane disordering can lead to the formation of transient openings or even membrane disintegration into micellar or bicellar structures. mdpi.comfrontiersin.org The orientation of magainin helices, often aligned parallel to the membrane surface, contributes to this membrane association and the resulting disruptions in lipid packing arrangements. mdpi.com The "soft membranes adapt and respond, also transiently" (SMART) model describes the manifold supramolecular arrangements adopted by lipids and peptides during these interactions. mdpi.com
The lipid composition of the membrane, particularly the presence of lipids with intrinsic negative curvature like phosphatidylethanolamine (PE), can influence the synergistic activity of magainins with other peptides and potentially affect their interaction with the membrane and induced curvature. mdpi.comfrontiersin.orgnih.gov
Non-Membranolytic and Intracellular Mechanisms
While membrane disruption is a well-established mechanism for magainins, research has also explored the possibility of non-membranolytic effects and intracellular targets. nih.govfrontiersin.orgmdpi.com
Studies on Intracellular Translocation Pathways
Some studies suggest that magainins and related peptides can translocate across cell membranes and enter the intracellular environment. nih.govnih.govmdpi.com This translocation can potentially occur through different pathways. One proposed mechanism involves the translocation of pore-constituting peptides upon the disintegration of toroidal pores, which are transient, water-filled pores formed by the peptides in the lipid bilayer. nih.govmdpi.com Another possibility is the entry of free peptides through larger, water-filled pores that are permeable to molecules larger than the peptide itself. nih.gov
Research using fluorescently labeled magainin 2 has demonstrated its internalization into the cytosol of both bacterial and mammalian cells. nih.gov The exact mechanisms of internalization into mammalian cells are still being investigated, but studies suggest that amphiphilicity and interactions with the cell membrane play a role. rsc.org
Investigation of Potential Intracellular Molecular Targets (e.g., DNA, specific proteins)
While magainin 2 is often described as primarily targeting the cell membrane and causing cell lysis, there is growing evidence that some AMPs, including magainins, can enter cells and interact with intracellular components. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com Once inside the cell, these peptides can potentially target various intracellular processes essential for cell survival. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com
Potential intracellular targets investigated for magainins and other AMPs include nucleic acids (DNA and RNA), proteins involved in synthesis and folding, and enzymes. frontiersin.orgmdpi.commdpi.comresearchgate.net For instance, some studies suggest that AMPs can inhibit DNA and RNA synthesis, decrease the rate of protein synthesis and folding, and affect enzymatic activity. mdpi.commdpi.comresearchgate.net
Specific investigations into intracellular targets of magainin 2 in E. coli have identified interactions with proteins belonging to macromolecular membrane complexes. frontiersin.org Notably, the BamA protein, a component of the BAM complex essential for the folding of outer membrane proteins, has been identified as a putative interactor of magainin 2. frontiersin.org This interaction is suggested to occur within the interior cavity of the BamA transmembrane β-barrel domain, involving both hydrophobic and hydrogen bonds. frontiersin.org While this finding is in bacterial cells, it highlights the potential for magainins to interact with specific protein targets within the cellular environment.
Antimicrobial Efficacy and Spectrum of Magainin G
Activity Against Gram-Positive Bacterial Species
Magainins, in general, exhibit activity against Gram-positive bacteria. mcmaster.cafrontiersin.orgsb-peptide.com Studies on synthetic magainin analogs, such as MSI-93 and MSI-94, have shown activity against Enterococcus faecium, a Gram-positive pathogen. The minimum inhibitory concentrations (MICs) for these analogs against E. faecium ranged from 3.13 to 12.5 mg/L. oup.comnih.govoup.com Another analog of Magainin II showed potent antimicrobial activity preferably against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with an MIC of 64 µg/mL against both species. brieflands.com While specific detailed data for Magainin G against a wide range of Gram-positive species is not as extensively documented in the provided results as for some analogs, the general activity of magainins against this class of bacteria is established.
Activity Against Gram-Negative Bacterial Species
Magainin peptides are also active against Gram-negative bacteria. mcmaster.cafrontiersin.orgsb-peptide.com Research with synthetic magainins like MSI-93 and MSI-94 has investigated their activity against Pseudomonas aeruginosa, a Gram-negative bacterium. The MIC ranges for these analogs against P. aeruginosa were reported between 6.25 and 50 mg/L. oup.comnih.govoup.com Time-kill studies indicated rapid, concentration-dependent bactericidal activity against P. aeruginosa for these magainin analogs. oup.comnih.gov Another study on a Magainin II analog demonstrated promising antimicrobial activity against P. aeruginosa and Escherichia coli. brieflands.com Magainin 2 has also shown excellent antibacterial activity against Acinetobacter baumannii strains. mdpi.com
Antifungal Activity Profiles
Magainins possess antifungal activity against various fungi. mcmaster.capnas.orgfrontiersin.orgsb-peptide.com Magainin-1 has shown antifungal activity against Candida albicans with an activity of 4.15 µM. sb-peptide.com Magainin 2 has also exhibited antifungal activity against Trichoderma harzianum. biorxiv.org While specific detailed profiles for this compound against numerous fungal species are not provided, the class of magainin peptides demonstrates activity against fungi, including Candida albicans. pnas.orgsb-peptide.comasm.orgmdpi.comjmb.or.kr
Antiprotozoal Activity Research
Magainins have been shown to exhibit antiprotozoal activity. mcmaster.capnas.orgsb-peptide.com Studies have specifically investigated the activity of magainin analogs, including this compound, against pathogenic protozoa such as Blastocystis hominis, Entamoeba histolytica, and Trypanosoma cruzi. nih.goviiitd.edu.innih.govresearchgate.net this compound, along with Magainin B, was found to be effective against B. hominis, T. cruzi, and E. histolytica in vitro. nih.goviiitd.edu.innih.gov The antiprotozoal activities of magainin analogs against these parasites were assessed by observing protozoan morphological integrity and motility. nih.goviiitd.edu.innih.gov The order of antiprotozoal activity among the tested analogs was Magainin B > this compound > Magainin H. nih.goviiitd.edu.innih.gov
Here is a summary of the antiprotozoal activity against specific species:
| Protozoal Species | This compound Activity | Assessment Method | Reference |
| Blastocystis hominis | Effective | Morphological integrity and motility | nih.goviiitd.edu.innih.gov |
| Entamoeba histolytica | Effective | Morphological integrity and motility | nih.goviiitd.edu.innih.gov |
| Trypanosoma cruzi | Effective | Morphological integrity and motility | nih.goviiitd.edu.innih.gov |
Spermicidal Activity of this compound
This compound has demonstrated spermicidal activity. nih.govnih.govijpsonline.comgoogle.comddtjournal.com In vitro studies using rat and human spermatozoa have shown that this compound can inhibit sperm motility. nih.govnih.gov This action was observed to be dose-dependent. nih.gov Transmission electron microscopy studies have indicated that magainins, including this compound, alter the plasma membranes of sperm, suggesting a rapid mechanism of action. nih.gov While both Magainin A and this compound exhibit spermicidal activity, Magainin A was found to be significantly more potent than this compound in inhibiting sperm motility in vitro. nih.govnih.govijpsonline.comddtjournal.com For instance, a study reported that Magainin A inhibited sperm motility at lower concentrations (0.024-0.095 mg/mL) compared to this compound (0.095-0.380 mg/mL). nih.gov Another study indicated that Magainin II(g) inhibited human sperm motility by 50% at 35 µg/ml and by 100% at 75 µg/ml. google.com The spermicidal effects of magainins are thought to occur through a physical detergent mechanism, likely by disrupting the outer plasma membrane of the sperm. nih.govijpsonline.comddtjournal.com
Here is a summary of in vitro spermicidal activity data:
| Peptide | Sperm Type | Concentration for 100% Immobilization (µg) | Time Interval (seconds) | Reference |
| Magainin A | Rat | 100 | 20 | nih.gov |
| Magainin A | Human | 200 | 20 | nih.gov |
| This compound | Human | 75 µg/ml (100% inhibition) | Not specified (rapid) | google.com |
Note: The study comparing Magainin A and G directly reported concentrations in mg/mL nih.gov, while another study on Magainin II(g) reported concentrations in µg/ml google.com. The table includes data from both, noting the different units.
Anticancer Research of Magainin G
Efficacy Against Neoplastic Cell Lines (e.g., Human Small Cell Lung Cancer, Bladder Cancer)
Magainin G has demonstrated efficacy against various neoplastic cell lines. Studies have shown that this compound, along with Magainin A, inhibits the growth of human small cell lung cancer cell lines, including those resistant to conventional drugs. The average half-maximal inhibitory concentration (IC50) for Magainins A and G against these cell lines was approximately 9 μM. nih.gov In contrast, a higher concentration (twice the concentration) was required to inhibit the growth of normal human fibroblast cell lines. nih.gov this compound has also been reported to exhibit tumoricidal activity against bladder cancer cell lines. spandidos-publications.com
Molecular Mechanisms of Anticancer Activity
The anticancer activity of this compound is primarily attributed to its interactions with the cancer cell membrane and the subsequent induction of apoptosis through pathways involving mitochondria. mdpi.comresearchgate.netnih.gov
Induction of Ion-Conducting Pores in Cancer Cell Membranes
A key mechanism by which this compound exerts its cytotoxic effect is the disruption of the cancer cell membrane through the formation of ion-conducting pores. mdpi.comresearchgate.net Magainins, including this compound, at high concentrations, are reported to form these pores, leading to the loss of membrane integrity and ultimately cell death. mdpi.comresearchgate.net This process is thought to involve the peptides interacting with the negatively charged components prevalent on the surface of cancer cell membranes, such as phosphatidylserine (B164497). spandidos-publications.comoncotarget.comnih.gov The peptides can orient perpendicular to the membrane, forming toroidal pores where the lipid bilayer bends back on itself, with the peptides lining the pore. acs.org
Mitochondrial Pathway Modulation in Apoptosis Induction
Beyond membrane disruption, Magainins can also induce apoptosis by affecting the mitochondria. Magainins that enter the cytoplasm of cancer cells may trigger the mitochondrial pathway of apoptosis. nih.gov Studies have shown that magainins can form channels in the membranes of isolated mitochondria. nih.gov The mitochondrial pathway of apoptosis is triggered by various stress conditions and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, such as caspase-9, and subsequent apoptotic events like DNA degradation and membrane blebbing. nih.govmdpi.com
Synergistic Antitumor Effects with Chemotherapeutic Agents
Research indicates that this compound can enhance the effectiveness of conventional chemotherapeutic agents, demonstrating synergistic antitumor activity. This compound, along with Magainin A, has been shown to exert synergistic effects when used in combination with chemotherapeutics such as cisplatin (B142131) (DDP) and etoposide (B1684455) (VP-16) against cancer cells. nih.govtandfonline.com This combined approach may potentially allow for the use of lower doses of chemotherapy drugs, potentially reducing dose-related side effects while increasing efficacy. tandfonline.com
Comparative Selectivity of this compound for Cancer Cells over Normal Cells
A significant advantage of this compound is its observed selectivity for cancer cells compared to normal cells. Magainins, including this compound, have been shown to be selectively cytotoxic to tumor cells, often at concentrations significantly lower than those required to affect normal cells. nih.govfrontiersin.orgoncotarget.comnih.gov For instance, Magainins A and G inhibited the growth of human small cell lung cancer cell lines with an average IC50 of approximately 9 μM, while requiring twice that concentration to inhibit the growth of normal human fibroblast cell lines. nih.gov This selectivity is attributed to differences in the membrane composition and properties between cancer and normal cells, such as the higher proportion of negatively charged lipids like phosphatidylserine on the surface of cancer cells, which facilitates preferential binding of cationic peptides like this compound. frontiersin.orgoncotarget.comnih.gov
Data Tables
Based on the research findings, the following data can be presented in a table:
| Compound | Cell Line Type | Example Cell Line(s) | Average IC50 (approx.) | Selectivity vs. Normal Cells | Reference |
| This compound | Human Small Cell Lung Cancer | Various lines, including drug-resistant variants | 9 μM | Higher selectivity | nih.gov |
| Magainin A | Human Small Cell Lung Cancer | Various lines, including drug-resistant variants | 9 μM | Higher selectivity | nih.gov |
| This compound | Bladder Cancer | Not specified in detail | Not explicitly stated | Reported tumoricidal activity | spandidos-publications.com |
| Magainin A/G | Normal Human Fibroblasts | Various lines | ~18 μM | Less affected | nih.gov |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Structure Activity Relationships Sar and Peptide Engineering of Magainin G
Influence of Amino Acid Composition and Sequence on Biological Activity
The specific amino acid composition and sequence of magainin peptides significantly impact their biological activity. Magainin 2, a well-studied native magainin, consists of 23 amino acid residues. mdpi.comdujps.com Studies have shown that modifying the amino acid sequence, such as adding or removing residues, can significantly alter activity. dujps.com For instance, removing amino acid residues from either the N- or C-terminus of magainin-2 negatively affected its activity. nih.gov Substituting native residues with positively charged amino acids can enhance the cationic property and, consequently, the antibacterial activity. dujps.com The arrangement of hydrophilic and hydrophobic residues within the sequence is critical for the peptide's amphipathicity. dujps.com
Specific amino acid substitutions have been explored to modulate activity. Replacing Lys, His, and Ser residues with Arginine and hydrophobic Phe with Tryptophan in a magainin II analog sequence resulted in a peptide with promising antimicrobial activity. brieflands.com Glycine residues in the sequence can influence conformational flexibility, and substituting them with helix-promoting residues has been shown to improve antimicrobial activity, although it may also increase hemolytic activity. neu.edu.tr
Role of Amphiphilicity and Net Charge in Target Interaction
Amphiphilicity and net charge are crucial factors governing the interaction of magainin peptides with target membranes. mdpi.comdujps.comresearchgate.net Magainins are typically cationic peptides, possessing a net positive charge ranging from +3 to +11. dujps.com This positive charge facilitates electrostatic interaction with the negatively charged surface components of bacterial membranes, such as lipopolysaccharides and teichoic acids. mdpi.comasm.orgdujps.comresearchgate.net Mammalian cell membranes, in contrast, are generally zwitterionic, resulting in less electrostatic attraction for cationic AMPs, contributing to their selective toxicity towards bacteria. researchgate.net Increasing the net positive charge of magainin-2 has been shown to significantly increase its antibacterial activity. dujps.commdpi.com
Amphiphilicity refers to the arrangement of amino acids such that the molecule has distinct hydrophilic and hydrophobic faces. dujps.comresearchgate.net This characteristic allows magainins to interact with both the hydrophilic and hydrophobic regions of lipid membranes. dujps.com The hydrophilic face, containing cationic residues, interacts with the negatively charged headgroups of membrane lipids, while the hydrophobic face interacts with the lipid acyl chains, facilitating insertion into the membrane. dujps.comresearchgate.net The hydrophobic moment, a measure of amphiphilicity, has been correlated with the minimum inhibitory concentration (MIC) of magainin-2 against bacteria. dujps.com
Impact of Alpha-Helical Content and Conformation on Potency
Magainin peptides are typically unstructured in aqueous solution but adopt an alpha-helical conformation upon interacting with the hydrophobic environment of cell membranes. nih.govmdpi.comfrontiersin.orgmdpi.com This alpha-helical structure is generally amphipathic, with hydrophobic residues aligned on one face and hydrophilic/cationic residues on the opposite face. mdpi.comdujps.comnih.govresearchgate.net The alpha-helical content and conformation are critical for the peptide's potency and mechanism of action, which often involves membrane disruption through pore formation (e.g., toroidal pore model) or membrane thinning and disordering. nih.govmdpi.comdujps.comfrontiersin.orgmdpi.complos.orgnih.govacs.orgfrontiersin.org
Studies have demonstrated a direct relationship between increased alpha-helicity and enhanced antibacterial activity. dujps.com Modifications that promote the stability of the alpha-helical structure, such as Gly to Ala substitutions, have resulted in improved activity. nih.gov Conversely, attempts to disrupt the helical structure, for example, by substituting D-amino acids, have been shown to decrease activity. nih.gov The orientation of the alpha-helix within the membrane is also important, with peptides often aligning parallel to the membrane surface initially and potentially inserting perpendicularly at higher concentrations. frontiersin.orgnih.govacs.org Conformational flexibility of the alpha-helix has also been suggested to play a role in membrane penetration and antibacterial potency. neu.edu.trresearchgate.netresearchgate.netnih.gov
Rational Design and Synthesis of Magainin G Analogs with Modulated Activities
Rational design and synthesis approaches have been extensively used to create magainin analogs, including this compound, with improved or altered biological activities. nih.govresearchgate.netplos.orgnih.govresearchgate.netacs.org This involves making specific modifications to the amino acid sequence, charge, hydrophobicity, and helical structure based on the understanding of SAR. dujps.comresearchgate.netresearchgate.netthno.org
Modifications for Enhanced Antimicrobial Potency
Modifications aimed at enhancing antimicrobial potency often focus on increasing the net positive charge and optimizing amphiphilicity and helical content. dujps.commdpi.comthno.org Adding segments of positively charged amino acids, such as lysine (B10760008) or arginine, to the termini of magainin-2 has been shown to increase antimicrobial activity. asm.orgmdpi.com Substituting residues to increase hydrophobicity can also enhance the antibacterial effect. dujps.com Analogs with increased alpha-helicity and amphiphilicity have demonstrated superior activity against drug-resistant bacteria. thno.org For example, MSI-1, an analog derived from MSI-78 (pexiganan, a magainin analog), showed increased activity due to enhanced helicity and amphiphilicity achieved through specific amino acid substitutions. thno.org
Modifications for Improved Anticancer Selectivity
While native magainins show some anticancer activity, synthetic analogs have been designed to improve selectivity towards cancer cells over normal mammalian cells. nih.govmdpi.comfrontiersin.orgtandfonline.comoncotarget.comgoogle.com this compound itself has been reported to exhibit superior selectivity for human cancer cells compared to some other synthetic magainin analogs. nih.gov Modifications aimed at improving anticancer selectivity often involve fine-tuning the peptide's charge, hydrophobicity, and amphiphilicity to exploit the differences between cancer cell membranes (which often have a higher content of negatively charged lipids like phosphatidylserine) and normal cell membranes. nih.govresearchgate.netoncotarget.com Analogs designed to have enhanced amphipathic alpha-helical structures have shown superior cytotoxic activity against cancer cells. nih.gov Some magainin analogs, including Magainin A and G, have also been investigated for their ability to enhance the effectiveness of conventional chemotherapeutic agents. nih.govtandfonline.com
Design Principles for Peptide Stability and Activity Maintenance
Maintaining peptide stability and activity in biological environments is a key consideration in analog design. Native peptides can be susceptible to proteolytic degradation. nih.gov Modifications can be introduced to improve stability, such as incorporating D-amino acids, which are less prone to enzymatic breakdown. nih.gov For instance, an all-D-amino acid magainin analog, MSI-238, showed greater effectiveness in vivo compared to its L-amino acid counterpart, MSI-136, likely due to decreased susceptibility to proteolysis. nih.gov Other strategies to enhance stability and activity include acylation of the N-terminus and the incorporation of non-natural amino acids. nih.gov Hydrocarbon stapling has also been explored to stabilize the helical structure of magainin-derived peptides, leading to enhanced antimicrobial activity. mdpi.com
Mechanisms of Target Organism Resistance to Magainin G
Bacterial Membrane Charge and Compositional Adaptations
One of the primary mechanisms of resistance to cationic AMPs like Magainin G involves modifications to the bacterial membrane that reduce the electrostatic attraction between the positively charged peptide and the negatively charged bacterial surface. Bacterial membranes typically have a higher content of negatively charged phospholipids (B1166683) compared to mammalian cells, which facilitates the initial binding of cationic AMPs. mdpi.com Bacteria can adapt by altering the composition and charge of their cell membranes.
These changes in membrane composition and charge can lead to reduced binding of this compound to the bacterial surface, thereby preventing or reducing its ability to insert into and disrupt the membrane.
Role of Efflux Systems and Transport Mechanisms in Resistance
Bacterial efflux pumps are a significant contributor to both intrinsic and acquired resistance to antimicrobial agents, including AMPs. researchgate.netnih.gov These transmembrane proteins actively extrude a wide range of antimicrobial compounds from the cell, thereby reducing their intracellular concentration and allowing bacteria to survive in otherwise lethal environments. nih.govmdpi.com
Several families of efflux transporters are involved in AMP resistance, including the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS). researchgate.netnih.gov In Gram-negative bacteria, efflux pumps, particularly those belonging to the Resistance-Nodulation-Cell Division (RND) family, can sequester the antimicrobial peptide directly from the periplasm and pump it out before it reaches the cytoplasm. nih.gov Examples include the MtrCDE system in Neisseria gonorrhoeae and Neisseria meningitides, which contributes to resistance to AMPs like LL-37 and protegrin-1. royalsocietypublishing.org While the specific role of efflux systems in resistance to this compound has been studied, overexpression of multidrug efflux pumps has been reported in magainin I-resistant E. coli strains. researchgate.net
Efflux pumps are considered virulence factors because they increase AMP resistance. mdpi.com Inhibiting these pumps can enhance the effectiveness of AMPs. mdpi.com
Enzymatic Degradation and Inactivation of this compound
Some bacteria possess enzymes, particularly proteases, that can degrade or inactivate antimicrobial peptides. plos.orgmdpi.com These enzymes can be secreted extracellularly or located on the bacterial surface, allowing them to cleave AMPs before they can reach their target in the membrane or within the cell. mdpi.com
While this compound itself is a peptide and potentially susceptible to proteolytic cleavage, the extent to which enzymatic degradation contributes to specific this compound resistance in target organisms can vary depending on the bacterial species and the specific proteases they produce. Studies on other AMPs, such as LL-37, have shown their susceptibility to degradation by bacterial proteases like the outer membrane endopeptidase PgtE in Salmonella Typhimurium. mdpi.com The stability of AMPs against enzymatic degradation is a crucial factor influencing their effectiveness. plos.orgresearchgate.net Modifications to AMPs, such as the incorporation of fluorinated amino acids, have been explored to enhance their resistance to proteolytic degradation. researchgate.net
Cytosolic and Metabolic Responses in Resistant Strains
Resistance to cationic antimicrobial peptides can involve complex cellular and metabolic rearrangements beyond just membrane modifications and efflux. Studies on magainin I-resistant Escherichia coli strains have revealed intense metabolic responses. nih.govnih.govasm.org
Proteomic analysis of magainin I-resistant E. coli showed significant changes in the cytosolic sub-proteome, indicating alterations in various metabolic pathways. nih.govnih.govasm.org These changes included intense responses in energy metabolism, nitrogen metabolism, stress response, and amino acid metabolism. nih.govnih.govasm.org Additionally, alterations in cell wall thickness were observed in resistant strains. nih.govnih.govasm.org Transcriptomic analyses have also identified differentially expressed genes in magainin I-resistant E. coli related to bacterial metabolism, cell communication, acid tolerance, and multidrug efflux pumps. microbiologyresearch.orgresearchgate.net
These findings suggest that achieving a resistant state to magainins involves a complex network of physiological and structural modifications, potentially representing a complete metabolism remodeling in the cell. nih.gov
Development of Resistance Over Time (e.g., Subculture Studies)
The development of resistance to antimicrobial peptides, including magainins, can occur over time through exposure to sub-inhibitory concentrations of the peptide. This process can be studied experimentally through serial passage or subculture studies. mdpi.comnih.gov
Studies involving repeated exposure of bacterial cultures to sub-lethal concentrations of magainin or its analogs have demonstrated the potential for resistance to evolve. For example, E. coli and Pseudomonas fluorescens have been shown to independently evolve heritable mechanisms of resistance to pexiganan, a magainin analog, when propagated in medium supplemented with the peptide over hundreds of generations. nih.gov Similarly, exposure of S. aureus cultures to sub-lethal concentrations of magainin 2 over several passages in vitro promoted resistance to the peptide. frontiersin.org
While some studies on magainin-derived peptides have indicated a low potential for the emergence of resistance over a limited number of subcultures nih.gov, the capacity for bacteria to develop resistance through continuous selection pressure has been experimentally demonstrated for magainins and their analogs. nih.gov The evolution of resistance can be associated with changes in growth characteristics, such as a longer lag phase in the absence of the peptide and a shorter lag phase in its presence, compared to the original susceptible strain. nih.gov
Data from subculture studies highlight the adaptive potential of bacteria and underscore the importance of understanding resistance development to ensure the long-term efficacy of antimicrobial peptides.
Advanced Methodologies in Magainin G Research
Biophysical Characterization of Peptide-Membrane Interactions
Experimental techniques are indispensable for directly observing the conformational changes of Magainin G and its effects on the physical properties of lipid bilayers, which are model systems for cell membranes.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique for determining the structure and orientation of peptides like this compound within lipid membranes. nih.gov By studying peptides in environments that mimic their native state, ssNMR provides detailed information about peptide-lipid interactions at an atomic level.
Researchers utilize ³¹P and ²H ssNMR to probe the effects of this compound on the lipid components of the membrane. nih.gov These studies reveal that this compound induces significant disorder in the fatty acyl chains of the lipids, particularly deep within the bilayer interior. researchgate.net This disruption is a key element of its antimicrobial action. Furthermore, ssNMR has been instrumental in demonstrating that Magainin peptides can induce curvature strain on lipid bilayers. nih.govresearchgate.net
¹⁵N ssNMR is particularly valuable for determining the peptide's alignment relative to the membrane. nih.gov By labeling specific amino acid residues within this compound with the ¹⁵N isotope, scientists can ascertain its orientation. A significant body of research using oriented ssNMR has shown that this compound preferentially aligns parallel to the surface of a wide variety of phospholipid bilayers. researchgate.netnih.gov This "in-planar" alignment is consistent with its amphipathic, charged character and is a foundational aspect of the "carpet" and "toroidal pore" models of its mechanism. nih.govnih.gov
Table 1: Key Findings from Solid-State NMR Studies of this compound
| Finding | NMR Nucleus/Technique | Significance | References |
| Peptide Orientation | ¹⁵N ssNMR | This compound aligns parallel to the membrane surface. | researchgate.netnih.gov |
| Lipid Disruption | ³¹P and ²H ssNMR | Causes disorder in lipid fatty acyl chains. | nih.govresearchgate.net |
| Membrane Curvature | ³¹P ssNMR | Induces positive curvature strain on bilayers. | nih.govresearchgate.net |
| Membrane Disruption | ³¹P ssNMR | At high concentrations, can disrupt bilayers into micellar structures. | researchgate.netresearchgate.net |
Circular Dichroism (CD) Spectroscopy for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in various environments. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com
CD studies consistently show that this compound is largely unstructured, adopting a random coil conformation in aqueous solutions at neutral pH. nih.govnih.gov This lack of a defined structure in solution is a common characteristic of many antimicrobial peptides. mdpi.com However, upon interaction with membrane-mimicking environments, such as lipid vesicles or detergents like sodium dodecyl sulfate (B86663) (SDS), this compound undergoes a significant conformational change. nih.govnih.gov The CD spectra in these conditions reveal the adoption of a predominantly α-helical secondary structure. nih.govnih.govnih.gov This transition from a random coil to an α-helix is a critical step, as the helical conformation is the active form that interacts with and disrupts the membrane. nih.gov The formation of this amphipathic helix is a thermodynamically favorable process that drives the binding of the peptide to the membrane. nih.gov
Table 2: Conformational States of this compound Determined by CD Spectroscopy
| Environment | Predominant Secondary Structure | Characteristic CD Signal | References |
| Aqueous Buffer (Neutral pH) | Random Coil | Minimum near 200 nm | nih.govnih.govunimi.it |
| Negatively Charged Liposomes | α-Helix | Minima near 208 nm and 222 nm | nih.govnih.gov |
| SDS Micelles | α-Helix | Minima near 208 nm and 222 nm | nih.gov |
| Zwitterionic Liposomes | Random Coil | Minimum near 200 nm | nih.gov |
Fluorescence Spectroscopy for Membrane Association and Permeabilization
Fluorescence spectroscopy offers a highly sensitive means to monitor the binding of this compound to lipid membranes and the subsequent permeabilization of these membranes. These assays often employ fluorescent probes that report on their local environment.
One common approach involves using fluorescently labeled this compound analogues, such as those containing tryptophan (which is naturally fluorescent) or an externally added fluorophore. nih.govu-tokyo.ac.jp When the labeled peptide binds to a lipid vesicle, its fluorescence properties (e.g., intensity, emission wavelength) change, allowing for the quantification of peptide-membrane association. u-tokyo.ac.jpnii.ac.jp Studies have shown that the binding of this compound to negatively charged vesicles is significantly stronger than to neutral vesicles, highlighting the importance of electrostatic interactions in targeting bacterial membranes. nii.ac.jp
To monitor membrane permeabilization, researchers encapsulate a fluorescent dye, like calcein (B42510), within large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) at a self-quenching concentration. u-tokyo.ac.jpnii.ac.jp The addition of this compound forms pores in the vesicle membrane, causing the dye to leak out, become diluted, and fluoresce. u-tokyo.ac.jpnii.ac.jp The rate of this fluorescence increase is a direct measure of the peptide's pore-forming activity. nii.ac.jp These experiments have been crucial in demonstrating that this compound induces rapid leakage from vesicles containing negatively charged lipids. nih.govu-tokyo.ac.jp
Single-Channel Measurements and Conductivity Assays of Lipid Bilayers
To directly investigate the pore-forming capabilities of this compound, researchers employ planar lipid bilayer experiments. In this technique, a lipid bilayer is formed across a small aperture, separating two aqueous compartments. The addition of this compound to one compartment leads to its insertion into the membrane and the formation of ion channels or pores.
By applying a voltage across the membrane and using sensitive amplifiers, it is possible to measure the discrete, stepwise increases in electrical current as individual channels open and close. nih.gov These single-channel measurements provide information about the size, ion selectivity, and lifetime of the pores formed by this compound. Early studies demonstrated that Magainin I, a close relative, forms anion-permeable channels. nih.gov The transient and stepwise increases in membrane conductivity observed in these assays support the model of dynamic pore formation, which is a central feature of Magainin's antimicrobial mechanism. nih.govnih.gov
Computational Approaches for Understanding this compound Dynamics
While biophysical methods provide invaluable experimental data, computational approaches, particularly molecular dynamics simulations, offer a complementary, high-resolution view of the dynamic processes involved in this compound's interaction with membranes.
Molecular Dynamics (MD) Simulations of Peptide-Membrane Systems
Molecular Dynamics (MD) simulations use classical mechanics to model the interactions and movements of atoms and molecules over time. nih.gov This technique allows researchers to visualize the dynamic behavior of this compound as it approaches, binds to, and inserts into a simulated lipid bilayer. mdpi.comyu.edu.jo
MD simulations have been used to investigate the structural changes of this compound in both aqueous and membrane environments. yu.edu.jo These simulations confirm experimental findings that the peptide is largely unstructured in water but rapidly folds into a stable α-helix upon contact with the lipid bilayer. mdpi.comyu.edu.jo The simulations provide a detailed picture of this process, showing how specific residues on the peptide interact with the lipid headgroups and acyl chains. yu.edu.jo
Furthermore, MD simulations are used to explore how this compound affects the membrane's structure. The simulations show that the presence of the peptide disrupts the local lipid packing and can lead to membrane thinning. yu.edu.jonih.gov By running simulations with multiple peptides, researchers can also study peptide aggregation on the membrane surface, a process believed to be a precursor to pore formation. mdpi.com Both all-atom and coarse-grained MD simulations are employed, with the former providing high chemical detail and the latter allowing for the observation of larger-scale phenomena over longer timescales, such as the formation of toroidal pores. nih.govnih.gov These computational studies are crucial for interpreting experimental data and formulating detailed mechanistic models of this compound's action. yu.edu.jomdpi.com
Coarse-Grained Models for Large-Scale Simulations
Investigating large-scale phenomena such as peptide aggregation and pore formation over biologically relevant timescales often exceeds the capabilities of traditional all-atom (AA) molecular dynamics (MD) simulations. nih.gov Coarse-grained (CG) models address this limitation by reducing the system's degrees of freedom; this is achieved by representing groups of atoms as single "beads," which significantly enhances computational efficiency. nih.govfrontiersin.org This approach allows for the simulation of larger systems for longer durations, making it possible to observe complex processes like the spontaneous assembly of multiple peptides into functional structures. nih.gov
One of the most widely used CG force fields in this area is the MARTINI force field. researchgate.net Research using this model has provided significant insights into the behavior of Magainin 2. For instance, simulations showed that Magainin 2 peptides tend to aggregate in substantial numbers—between 17 and 19 peptides—within the membrane interior. researchgate.net These large aggregates were observed to form disordered toroidal pores, creating channels through which water could flow, a key step in disrupting the membrane's barrier function. researchgate.net Coarse-grained simulations have also been instrumental in studying the synergistic interactions between different peptides, such as Magainin 2 and PGLa, suggesting that their combined action promotes the formation of fusion stalks by lowering the free-energy barrier for this process. nih.gov
The power of CG models lies in their ability to bridge the gap between atomistic detail and macroscopic phenomena, providing a framework to test hypotheses derived from experimental observations and to generate new, testable predictions about peptide-membrane interactions. nih.govmdpi.com
Table 1: Comparison of Simulation Methodologies in Magainin Research
| Feature | All-Atom (AA) Models | Coarse-Grained (CG) Models |
|---|---|---|
| Resolution | High (explicit atoms) | Low (groups of atoms as beads) |
| Computational Cost | High | Low |
| Accessible Timescale | Nanoseconds (ns) to microseconds (µs) | Microseconds (µs) to milliseconds (ms) |
| Accessible Length Scale | Small systems (e.g., single peptide in a membrane patch) | Large systems (e.g., multiple peptides, vesicle-scale events) |
| Primary Application for this compound | Detailed analysis of peptide secondary structure, local lipid interactions. | Simulation of large-scale oligomerization, pore formation, and membrane remodeling. nih.govresearchgate.net |
Free Energy Landscape Analysis and Conformational Dynamics
The function of this compound is intrinsically linked to its structure and the energetic favorability of its various conformational states, particularly upon transitioning from an aqueous environment to the lipid membrane interface. bas.bg Free energy landscape analysis is a powerful computational technique used to map the stability of different peptide conformations and to identify the most probable pathways for conformational changes. readthedocs.io
By calculating the free energy as a function of specific molecular coordinates (such as root-mean-square deviation or radius of gyration), these analyses reveal the energetic barriers between different states, such as unfolded, surface-adsorbed, and membrane-inserted. readthedocs.ioresearchgate.net Studies using well-tempered metadynamics, a specific simulation method for exploring free energy landscapes, have investigated the secondary structure stability of Magainin 2 monomers in solution, before they even interact with a membrane. bas.bg These simulations revealed that the native peptide exhibits a rich and dynamic structural behavior, sampling a variety of helical and random turn motifs. bas.bg In contrast, a synthetic analogue was found to be predominantly disordered, underscoring the importance of specific amino acid residues in maintaining a conformation primed for membrane interaction. bas.bg
More recent hybrid methodologies combine the efficiency of coarse-grained simulations with the detail of all-atom models to resolve the free energy profiles of the entire pore formation process. chemrxiv.org This approach allows for the quantification of the free energy barriers associated with membrane poration, providing a thermodynamic basis for understanding how this compound disrupts the lipid bilayer. chemrxiv.org The analysis of these landscapes is crucial for understanding not only how the peptide inserts into the membrane but also the mechanism by which it destabilizes the bilayer to exert its antimicrobial effect. pnas.org
Modeling of Peptide Oligomerization and Pore Structures
A central question in this compound research is how individual peptide molecules cooperate to permeabilize a target membrane. It is widely accepted that this process involves the assembly, or oligomerization, of multiple peptides into a structure that compromises the membrane's integrity. nih.govnih.gov Computational modeling has been pivotal in visualizing and characterizing these oligomeric structures and the pores they form.
The "toroidal pore" is the most widely supported model for Magainin's action. acs.orgnih.gov In this model, the aggregated peptides induce the lipid monolayers to bend continuously from the upper to the lower leaflet, creating a hydrophilic pore lined by both the peptides and the lipid head groups. acs.org This structure is distinct from a "barrel-stave" pore, where peptides bundle together to form a protein-only channel. Neutron in-plane scattering experiments have provided data consistent with the toroidal pore model. acs.org Simulations support this model by showing that Magainin 2 can induce significant disorder and thinning in the lipid bilayer, which are characteristic features of toroidal pore formation. frontiersin.org
Molecular dynamics simulations have offered a detailed view of this process, suggesting that Magainin peptides first bind to the membrane surface in a parallel orientation. nih.gov At a critical concentration, they reorient to insert into the membrane, leading to the formation of pores. nih.gov Different studies have proposed varying numbers of peptides required for a functional pore, with some CG simulations showing large aggregates of 17-19 monomers. researchgate.net Other analyses suggest that the process may be more dynamic, involving a "chaotic" or "stochastic" type of pore formed by a fluid arrangement of both lipids and peptides rather than a fixed oligomeric state. nih.gov Biophysical studies have identified distinct states for the peptide: a native state in solution, a membrane-bound monomeric state, and a membrane-bound oligomeric state, with the transition to the oligomeric state being the key step for inducing membrane disruption. nih.gov
Table 2: Proposed Models of Magainin-Induced Pore Formation
| Model | Description | Key Supporting Evidence |
|---|---|---|
| Toroidal Pore | Peptides and lipid head groups line the pore, creating a continuous bend in the membrane leaflets. acs.org | Neutron in-plane scattering data; consistent with lipid flip-flop and significant membrane disorder. nih.govacs.org |
| Stochastic/Chaotic Pore | A disordered, transient pore involving both lipids and peptides without a fixed oligomeric structure. nih.gov | Explains the all-or-none leakage kinetics observed in some vesicle experiments. nih.gov |
| Carpet Model | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner at high concentrations without forming discrete pores. nih.gov | Explains membrane lysis at high peptide concentrations. frontiersin.org |
Emerging Research Frontiers and Academic Applications for Magainin G
Investigation of Synergistic Interactions with Other Antimicrobial Peptides (e.g., PGLa)
A significant area of research focuses on the synergistic interactions between Magainin G (often studied in the form of Magainin 2) and other AMPs, particularly PGLa. Both peptides are naturally found together in the skin of Xenopus laevis, suggesting a co-evolutionary advantage to their combined action mdpi.comnih.gov. Studies have consistently shown that a mixture of Magainin 2 and PGLa exhibits enhanced antimicrobial activity compared to either peptide alone mdpi.comnih.govplos.org.
The mechanism underlying this synergy is linked to their interaction with bacterial membranes. Both peptides are cationic and amphipathic, adopting α-helical structures upon interacting with negatively charged membranes, characteristic of bacterial cells mdpi.comfrontiersin.org. Biophysical studies, including molecular dynamics simulations and solid-state NMR, suggest that Magainin 2 and PGLa can form heterodimers, potentially with a parallel helical arrangement, which enhances membrane permeabilization and pore formation plos.orgacs.org. This synergistic effect is particularly pronounced in membranes mimicking the lipid composition of bacteria mdpi.comnih.gov.
Research indicates that PGLa may precondition the bacterial membrane, making it more susceptible to insertion by Magainin 2 mdpi.com. Specific amino acid residues in both peptides have been identified as important for this synergistic enhancement mdpi.complos.org. The formation of a stable heterodimer appears to be crucial for the observed synergy, with a chemically fixed heterodimer showing activity similar to or stronger than a physical mixture acs.org.
Data from studies on Magainin 2 and PGLa synergy often involve measuring the release of fluorescent markers from liposomes (model membranes) or assessing bacterial killing efficiency at different peptide concentrations and ratios.
| Peptide Combination | Ratio (Magainin 2:PGLa) | Observed Effect | Reference |
| Magainin 2 alone | - | Antimicrobial activity | nih.gov |
| PGLa alone | - | Antimicrobial activity | nih.gov |
| Magainin 2 + PGLa | 1:1 | Enhanced synergy | nih.govplos.org |
| Hybrid Peptide | N/A | Synergy observed | acs.org |
This synergistic behavior highlights the potential for developing novel peptide combinations as more effective antimicrobial agents, potentially reducing the risk of resistance development compared to single-agent therapies nih.govnih.gov.
Exploration of this compound as a Template for Novel Peptide Therapeutics Beyond Direct Killing
Beyond its direct membrane-disrupting antimicrobial activity, this compound and its analogs are being explored as templates for designing novel peptides with a broader range of therapeutic functions. AMPs, including magainins, possess multifunctional properties that extend to immunomodulation, anti-biofilm activity, and even anticancer effects nih.govnih.govsemanticscholar.org.
Research in this area involves modifying the amino acid sequence, length, charge, and hydrophobicity of this compound to enhance specific non-killing activities or improve selectivity towards target cells researchgate.net. For instance, studies have investigated hybrid peptides incorporating sequences from magainin and other AMPs (like Cecropin A or LL-37) to create molecules with enhanced potency or activity against specific pathogens or even cancer cells nih.govfrontiersin.org.
Magainins have shown potential in anticancer research by targeting the negatively charged membranes of cancer cells, leading to membrane disruption and cell death frontiersin.org. This mechanism is similar to their action against bacteria, but researchers are working on modifications to increase selectivity for cancer cells over healthy mammalian cells frontiersin.orgwikipedia.org.
Furthermore, AMPs can modulate the host immune response, influencing cytokine production and promoting processes like wound healing nih.govsemanticscholar.org. While specific research on this compound's immunomodulatory effects beyond its role in amphibian immunity is an emerging area, the broader understanding of AMPs suggests its potential as a template for peptides that can not only kill pathogens but also enhance the host's ability to clear infection and repair tissue semanticscholar.org.
The development of novel peptide therapeutics based on this compound involves rational design and potentially machine-based approaches to optimize sequences for desired activities beyond direct microbial killing nih.gov.
Advancing In Vitro Models for Specific Target Pathogen Systems
This compound is a valuable tool in advancing in vitro models used to study host-pathogen interactions and evaluate the efficacy of antimicrobial agents. These models are crucial for understanding the mechanisms of infection and the effects of potential therapeutics before moving to in vivo studies mdpi.com.
In vitro models utilizing this compound include studies with:
Bacterial Cultures: Assessing minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various bacterial strains, including multidrug-resistant ones researchgate.netoup.com. This helps determine the peptide's potency and spectrum of activity.
Fungal Cultures: Investigating the effects of magainins on fungal growth, particularly against amphibian pathogens like Batrachochytrium dendrobatidis and human pathogens like Candida albicans mdpi.comresearchgate.net.
Model Membranes (Liposomes): Using liposomes with varying lipid compositions to mimic bacterial or mammalian cell membranes to study peptide-membrane interactions, pore formation, and membrane disruption mechanisms mdpi.comnih.govplos.org.
Cell Culture Models: Employing mammalian cell lines (e.g., keratinocytes, cancer cells) to evaluate peptide toxicity and selectivity, as well as to study host cell responses to pathogens in the presence of magainins frontiersin.orgmdpi.com. Co-culture models involving host cells and pathogens are particularly useful for understanding the interplay between the peptide, the host, and the microbe mdpi.com.
These in vitro systems allow researchers to control variables, test specific hypotheses about this compound's action, and screen modified peptide sequences for improved properties. They provide detailed insights into the molecular and cellular events occurring during infection and treatment mdpi.com.
An example of advancing in vitro models involves using co-cultures of human keratinocytes with fungi like Malassezia furfur to test the efficacy of magainin-derived hybrid peptides in inhibiting fungal growth without harming host cells mdpi.com.
Role of this compound in Innate Immunity Research (Amphibian Defense)
This compound's discovery and characterization have significantly contributed to the understanding of innate immunity, particularly in amphibians. As a key component of the skin secretions of Xenopus laevis, magainin plays a vital role in protecting these animals from a wide array of environmental microbes mdpi.comroyalsocietypublishing.org.
Research in this area focuses on:
Peptide Expression and Regulation: Studying when and where magainins are produced in the frog, including their expression during different developmental stages (e.g., tadpole vs. adult) and in response to pathogen exposure oup.com.
Mechanism of Action in the Amphibian Context: Investigating how magainins function within the complex environment of the amphibian skin, including their interaction with the skin microbiome and other immune components mdpi.com.
Defense Against Specific Amphibian Pathogens: Examining the efficacy of magainins against significant threats to amphibian populations, such as the chytrid fungus Batrachochytrium dendrobatidis and bacteria like Aeromonas hydrophila mdpi.comresearchgate.net.
Evolutionary Significance: Understanding the diversity of AMPs in different amphibian species and how they have evolved to provide protection against specific local pathogens oup.com.
Studies have shown that magainin mRNA is detected in Xenopus laevis tadpoles starting at metamorphic climax, and mature peptides can be isolated from homogenized animals oup.com. This suggests that AMP defenses develop as the amphibian transitions to a more terrestrial or exposed environment oup.com.
The study of this compound in its natural context provides fundamental insights into the strategies employed by organisms to defend against infection and can inform the design of novel therapeutics based on these natural defense mechanisms mdpi.comresearchgate.net.
Q & A
Q. What experimental models are commonly used to evaluate the antimicrobial efficacy of Magainin G?
this compound's antimicrobial activity is typically assessed using in vitro assays such as minimum inhibitory concentration (MIC) tests against Gram-negative and Gram-positive bacteria. Researchers often employ standardized protocols (e.g., CLSI guidelines) to ensure reproducibility, with modifications to account for peptide stability in varying pH or ionic conditions . For example, MIC values are measured using microdilution plates, with results validated via colony-forming unit (CFU) counts. Studies must include controls (e.g., untreated cultures, reference antibiotics) and statistical analysis (e.g., ANOVA) to confirm significance .
Q. How is the secondary structure of this compound analyzed in different membrane environments?
Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are primary methods for structural analysis. CD spectroscopy reveals α-helical or β-sheet conformations in model lipid bilayers (e.g., POPC/POPG vesicles), while NMR provides residue-specific interactions in micellar systems. Researchers must calibrate instruments for solvent-specific artifacts and report parameters like temperature, lipid-to-peptide ratios, and buffer composition to ensure reproducibility .
Advanced Research Questions
Q. How do researchers resolve discrepancies in proposed mechanisms of action for this compound across studies?
Contradictory findings (e.g., pore formation vs. carpet model) require systematic re-evaluation of experimental conditions. For example, differences in lipid composition or peptide concentration may explain variability. Meta-analyses of published data, coupled with molecular dynamics simulations, can identify critical factors (e.g., membrane curvature, charge density). Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies that isolate variables .
Q. What methodologies optimize this compound’s therapeutic index while minimizing hemolytic activity?
Structure-activity relationship (SAR) studies are critical. Researchers synthesize analogs with systematic substitutions (e.g., D-amino acids, hydrophobic residues) and test hemolysis against red blood cells vs. antimicrobial activity. Dose-response curves and selectivity indices (e.g., IC50 for pathogens vs. mammalian cells) are quantified. Advanced techniques like proteomic profiling or transcriptomic analysis of host cells further elucidate toxicity pathways .
Q. How can in vivo efficacy studies address limitations of in vitro models for this compound?
In vivo models (e.g., murine infection assays) must account for pharmacokinetic factors like serum binding and protease degradation. Researchers use fluorescently labeled this compound with confocal microscopy to track biodistribution. Data should include survival rates, bacterial load reductions, and histopathological assessments. Methodological rigor requires adherence to ARRIVE guidelines for animal studies and validation via independent replication .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Non-linear regression models (e.g., sigmoidal dose-response curves) are used to calculate EC50/IC50 values. Outliers are assessed via Grubbs’ test, and variability is reported as standard error of the mean (SEM). For high-throughput screening, false discovery rate (FDR) corrections reduce Type I errors. Raw data must be archived in repositories like Zenodo, with processed data included in supplementary materials .
Q. How should researchers handle conflicting data on this compound’s synergy with conventional antibiotics?
Contradictory synergy (e.g., additive vs. antagonistic effects) requires checkerboard assays with fractional inhibitory concentration (FIC) indices. Researchers should stratify results by bacterial strain and growth phase. Transparent reporting of assay conditions (e.g., incubation time, inoculum size) and statistical power calculations (e.g., ≥3 biological replicates) enhances cross-study comparability .
Experimental Design and Reproducibility
Q. What criteria ensure rigorous design of this compound stability studies under physiological conditions?
Stability assays should simulate physiological parameters: 37°C, pH 7.4, and presence of serum proteases. High-performance liquid chromatography (HPLC) quantifies degradation over time, with mass spectrometry identifying cleavage products. Researchers must report batch-to-batch variability in peptide synthesis and use positive/negative controls (e.g., heat-inactivated serum) .
Q. How can researchers improve reproducibility in this compound’s membrane disruption assays?
Standardizing lipid vesicle preparation (e.g., extrusion pore size, hydration time) and using calibrated fluorescence dyes (e.g., calcein leakage assays) reduces inter-lab variability. Collaborative initiatives like the Antimicrobial Peptide Database (APD) provide protocols for cross-validation. Pre-registration of study designs on platforms like Open Science Framework (OSF) enhances transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
